
PS-II
描述
Photosystem II (PS-II), also known as water-plastoquinone oxidoreductase, is the first protein complex in the light-dependent reactions of oxygenic photosynthesis . It is located in the thylakoid membrane of plants, algae, and cyanobacteria . Within PS-II, enzymes capture photons of light to energize electrons that are then transferred through a variety of coenzymes and cofactors to reduce plastoquinone to plastoquinol . The energized electrons are replaced by oxidizing water to form hydrogen ions and molecular oxygen .
Synthesis Analysis
The synthesis of PS-II is a complex process that involves the assembly of various protein subunits and cofactors. The core of PS-II consists of a pseudo-symmetric heterodimer of two homologous proteins D1 and D2 . Each PS-II contains at least 99 cofactors: 35 chlorophyll a, 12 beta-carotene, two pheophytin, two plastoquinone, two heme, one bicarbonate, 20 lipids, the Mn4CaO5 cluster (including two chloride ions), one non-heme Fe2+ and two putative Ca2+ ions per monomer .
Molecular Structure Analysis
The molecular structure of PS-II is complex and involves several subunits and cofactors. The core of PS-II consists of a pseudo-symmetric heterodimer of two homologous proteins D1 and D2 . Each PS-II contains at least 99 cofactors: 35 chlorophyll a, 12 beta-carotene, two pheophytin, two plastoquinone, two heme, one bicarbonate, 20 lipids, the Mn4CaO5 cluster (including two chloride ions), one non-heme Fe2+ and two putative Ca2+ ions per monomer .
Chemical Reactions Analysis
In PS-II, enzymes capture photons of light to energize electrons that are then transferred through a variety of coenzymes and cofactors to reduce plastoquinone to plastoquinol . The energized electrons are replaced by oxidizing water to form hydrogen ions and molecular oxygen . By replenishing lost electrons with electrons from the splitting of water, PS-II provides the electrons for all of photosynthesis to occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of PS-II are largely determined by its protein subunits and the various cofactors it contains. These include chlorophyll a, beta-carotene, pheophytin, plastoquinone, heme, bicarbonate, lipids, the Mn4CaO5 cluster, non-heme Fe2+, and putative Ca2+ ions .
科学研究应用
农业中的光系统-II抑制剂
光系统II(PS-II)是农业中除草剂的主要目标。由Banjare、Singh和Roy(2017)进行的一项研究重点关注了1H 1,4苯并二氮杂卓2,5二酮作为PS-II抑制剂的设计。通过QSAR(定量构效关系)分析,该研究提供了对潜在PS-II抑制剂的理化和结构要求的见解,有助于产生新的除草剂。
空间研究和光合生物
在空间研究中,了解空间辐射对光合生物,特别是PS-II的影响至关重要。Angelini等(2001)对藻类和蓝细菌在空间辐射下氧释放活性进行了研究,重点关注PS-II。这项研究对于在太空任务中利用这些生物维持氧气大气和生物量具有重要意义(Angelini、Ragni、Esposito、Giardi、Pompili、Moscardelli和Giardi,2001)。
金字塔结构研究和生物传感器
Takagi等(2021)探索了金字塔结构的潜在能力及其对涉及PS-II的生物传感器的影响。该研究发现了归因于金字塔对生物传感器影响的纠缠现象,表明了一个具有广泛应用的新科学研究领域(Takagi、Sakamoto、Kawano和Yamamoto,2021)。
PS-II的机载激光评估
Chekalyuk等(2004)开发了一种从机载平台激光测量PS-II光化学特征的技术。这项技术允许评估浮游植物和陆生植被,为环境监测和研究提供有价值的数据(Chekalyuk、Hoge、Wright和Swift,2004)。
PS-II在进化和生命中的作用
Barber(2004)对PS-II在生命进化中的作用提供了个人见解。PS-II被描述为生命的引擎,突出了它对含氧大气和有机化合物产生的贡献,标志着它在进化生物学中的重要性(Barber,2004)。
癌症预后和基因表达
在医学研究中,Barrier等(2006)研究了基因表达谱在预测II期结肠癌预后中的应用。这项研究强调了基于微阵列的预后预测因子在增强癌症治疗策略方面的潜力(Barrier、Boelle、Roser、Gregg、Tse、Brault、Lacaine、Houry、Huguier、Franc、Flahault、Lemoine和Dudoit,2006)。
基于PS-II的爆炸物检测生物传感器
Bhalla、Zhao和Zazubovich(2011)探索了基于PS-II的生物传感器检测爆炸物化合物的功效。这一创新应用展示了在环境和安全相关领域使用PS-II的潜力(Bhalla、Zhao和Zazubovich,2011)。
未来方向
The study of PS-II continues to be a vibrant field of research, with many questions still to be answered. Future research will likely focus on further elucidating the detailed mechanisms of PS-II, developing new photosensitizers with enhanced tumor selectivity, and exploring new applications of PS-II .
属性
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N3O5/c1-20(2)15-25(27(34)30-24(18-33)17-22-11-7-5-8-12-22)31-28(35)26(16-21(3)4)32-29(36)37-19-23-13-9-6-10-14-23/h5-14,18,20-21,24-26H,15-17,19H2,1-4H3,(H,30,34)(H,31,35)(H,32,36)/t24-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOIGKLWXFXXEG-GSDHBNRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158104 | |
| Record name | PS-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PS-II | |
CAS RN |
133429-58-0 | |
| Record name | PS-II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133429580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-II | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK3R4HLP9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




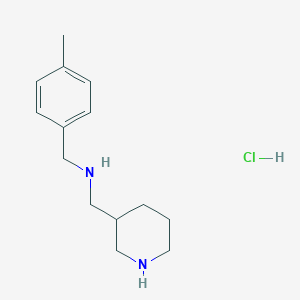
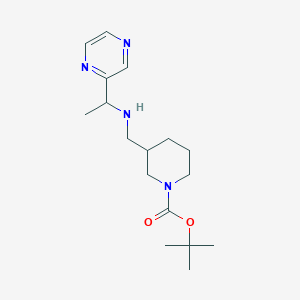


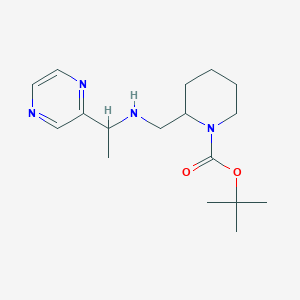
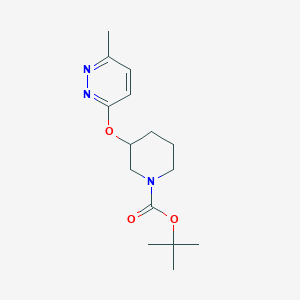

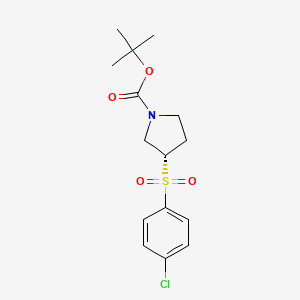

![Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3027501.png)
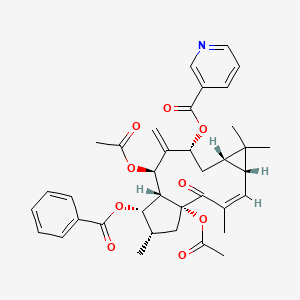

![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)